2H-Pyran-4-carboxamide, N-cyclopropyltetrahydro-
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Overview
Description
“2H-Pyran-4-carboxamide, N-cyclopropyltetrahydro-” is a chemical compound with the molecular formula C6H11NO2 . It has an average mass of 129.157 Da and a monoisotopic mass of 129.078979 Da .
Synthesis Analysis
The synthesis of 2H-Pyrans has been a topic of interest in recent literature. An efficient diastereoselective approach for the synthesis of functionalized 3,4-dihydro-2H-pyran-4-carboxamides was developed based on the reaction of available 4-oxoalkane-1,1,2,2-tetracarbonitriles (adducts of TCNE and ketones) with aldehydes in an acidic media . Another review discusses the nature of the different physicochemical factors affecting the valence isomerism between 2H-pyrans (2HPs) and 1-oxatrienes, and describes the most versatile synthetic methods reported in recent literature to access 2HPs .Molecular Structure Analysis
The molecular structure of “2H-Pyran-4-carboxamide, N-cyclopropyltetrahydro-” is represented by the InChI code: 1S/C6H11NO2/c7-6(8)5-1-3-9-4-2-5/h5H,1-4H2,(H2,7,8) .Physical And Chemical Properties Analysis
“2H-Pyran-4-carboxamide, N-cyclopropyltetrahydro-” is a solid compound . It has a molecular weight of 129.16 . The compound should be stored sealed in a dry room temperature environment .Scientific Research Applications
Synthesis Techniques and Chemical Reactions : One research avenue involves the development of synthesis techniques for pyran derivatives. For instance, 3H-naphtho[2.1-b]pyran-2-carboxamides can be synthesized through a cyclocoupling reaction of β-naphthol, propargyl alcohols, and isocyanide, indicating a method to construct pyran rings with potential for further functionalization (Nizami & Hua, 2018). Similarly, a diastereoselective synthesis approach for 3,4-dihydro-2H-pyran-4-carboxamides showcases the versatility of pyran derivatives in creating complex molecular architectures (Ievlev et al., 2016).
Catalysis and Reaction Conditions : The role of catalysts in the synthesis of pyran derivatives has also been a significant focus. A study on the use of ZnFe2O4 nanopowder as a catalyst for the synthesis of 4H-pyrans highlights the method's environmental friendliness and efficiency, further exploring the conversion of these compounds into 1,4-dihydropyridines (DHPs) and demonstrating functional group interconversions (Das et al., 2014).
Structural Analysis and Properties : The structural analysis of pyran derivatives, such as the crystal structure study of 6-oxo-2,4a,6,8a-tetrahydropyrano[3,2-b]pyran-2-carboxamide, provides insight into the potential antibacterial properties of these compounds, opening avenues for their application in medicinal chemistry (Greene et al., 2020).
Application in Drug Synthesis : There has been development in methodologies for carbon-sulfur bond formation, as demonstrated in the synthesis of a former antiasthma drug candidate using palladium-catalyzed conditions. This illustrates the application of pyran derivatives in the pharmaceutical industry and showcases innovative approaches to drug synthesis (Norris & Leeman, 2008).
Safety And Hazards
The safety information for “2H-Pyran-4-carboxamide, N-cyclopropyltetrahydro-” indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
N-cyclopropyloxane-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c11-9(10-8-1-2-8)7-3-5-12-6-4-7/h7-8H,1-6H2,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHPOGOCGSXROGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyloxane-4-carboxamide |
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